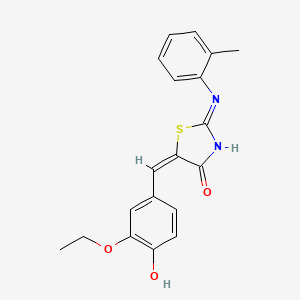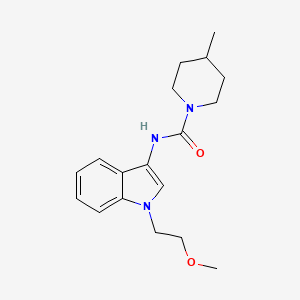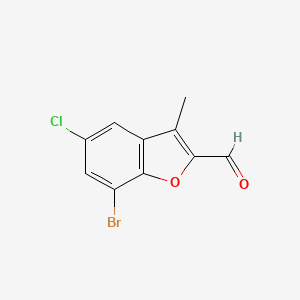![molecular formula C24H27N3O4 B2831872 N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide CAS No. 1251580-48-9](/img/structure/B2831872.png)
N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide, also known as compound X, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamides and has been found to exhibit promising activity against various diseases, including cancer and neurological disorders.
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
Research on compounds structurally related to N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide, such as MGCD0103, highlights their potential in cancer therapy through histone deacetylase (HDAC) inhibition. MGCD0103, an isotype-selective small molecule HDAC inhibitor, shows promise in blocking cancer cell proliferation, inducing cell-cycle arrest, and apoptosis, demonstrating significant antitumor activity in vivo and currently undergoing clinical trials (Zhou et al., 2008).
Advanced Polymer Synthesis
Another application is in the field of polymer synthesis, where N,O-bound α-iminocarboxamide complexes derived from similar compounds have been used as single-component initiators for the polymerization of ethylene or copolymerization with functionalized norbornene monomers. These findings offer valuable insights into the polymerization activity influenced by the nitrogen ligand's lability (Rojas et al., 2007).
Catalysis and Functional Materials
Research into catalytic applications has demonstrated efficient polymerization processes using yttrium-based catalysts for creating terminal functionalized polyethylene. This approach allows for the synthesis of long-chain alcohols from polyethylene, opening up possibilities for diverse polymer chemistry applications (Kretschmer et al., 2010).
Synthesis Optimization
An improved process for synthesizing 2-hydroxy-N-(pyridin-4-yl)benzamide, a compound with structural similarities, has been developed. This process highlights the effects of different reaction conditions on product yield, emphasizing the role of catalytic action in achieving high yields under mild conditions (Dian, 2010).
Anticancer Activity of Complexes
Research on Pt(II) pyridinium amidate (PYA) complexes, which include ligands structurally related to the compound of interest, demonstrates their potential for anticancer activity. These complexes have shown cytotoxicity in various cancer cell lines, including human colorectal carcinoma and cervical carcinoma cells, indicating their promise in cancer treatment (Muller et al., 2016).
properties
IUPAC Name |
[4-(3,5-dimethoxyanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-29-17-12-16(13-18(14-17)30-2)25-20-15-21(24(28)27-10-5-4-6-11-27)26-23-19(20)8-7-9-22(23)31-3/h7-9,12-15H,4-6,10-11H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWFEWLQYRHPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)

![4-(2-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzenesulfonamide](/img/structure/B2831794.png)

![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2831800.png)
![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]but-2-ynamide](/img/structure/B2831802.png)

![N-[(3-chloropyrazin-2-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2831805.png)


![3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2831809.png)

![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethanamine](/img/structure/B2831812.png)